molecular formula C8H16N2O2S B1412301 (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine CAS No. 1604335-79-6

(3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine

Cat. No.: B1412301
CAS No.: 1604335-79-6
M. Wt: 204.29 g/mol
InChI Key: HGZFARXELQZEDC-SSDOTTSWSA-N
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Description

(3R)-1-(Cyclopropanesulfonyl)-3-methylpiperazine is a chemical compound characterized by the presence of a cyclopropanesulfonyl group attached to a piperazine ring, with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.

    Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The methyl group can be introduced at the 3-position through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted piperazine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of novel therapeutics targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanesulfonyl group can enhance binding affinity and specificity, while the piperazine ring can facilitate interactions with biological membranes or proteins.

Comparison with Similar Compounds

  • (3R)-4-(cyclopropanesulfonyl)-3-isocyanatomorpholine
  • (3R)-8-(cyclopropanesulfonyl)-N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine
  • (3R)-4-(cyclopropanesulfonyl)morpholin-3-amine

Comparison:

  • Structural Differences: While these compounds share the cyclopropanesulfonyl group, they differ in the nature of the ring system and the presence of additional functional groups.
  • Unique Features: (3R)-1-(cyclopropanesulfonyl)-3-methylpiperazine is unique due to the specific positioning of the methyl group and the piperazine ring, which can influence its reactivity and interactions.
  • Applications: The unique structure of this compound may confer distinct advantages in specific applications, such as enhanced binding to biological targets or improved stability in industrial processes.

Properties

IUPAC Name

(3R)-1-cyclopropylsulfonyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFARXELQZEDC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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